molecular formula C6H14BrNO B15349446 Ethylmorpholinium bromide CAS No. 6517-34-6

Ethylmorpholinium bromide

Cat. No.: B15349446
CAS No.: 6517-34-6
M. Wt: 196.09 g/mol
InChI Key: UNDWHSZYMRZIOB-UHFFFAOYSA-N
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Description

4-Ethylmorpholin-4-ium bromide is a quaternary ammonium salt comprising a morpholine ring substituted with an ethyl group at the nitrogen atom, paired with a bromide counterion. Quaternary ammonium bromides are widely used in ionic liquids, phase-transfer catalysts, and pharmaceutical intermediates due to their stability and ionic character .

Properties

CAS No.

6517-34-6

Molecular Formula

C6H14BrNO

Molecular Weight

196.09 g/mol

IUPAC Name

4-ethylmorpholine;hydrobromide

InChI

InChI=1S/C6H13NO.BrH/c1-2-7-3-5-8-6-4-7;/h2-6H2,1H3;1H

InChI Key

UNDWHSZYMRZIOB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CCOCC1.[Br-]

Origin of Product

United States

Biological Activity

4-Ethylmorpholin-4-ium bromide, a quaternary ammonium salt, has garnered attention for its potential biological activities. This compound is structurally related to other morpholinium derivatives, which have been studied for various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

  • Chemical Name : 4-Ethylmorpholin-4-ium bromide
  • Molecular Formula : C6H14BrN
  • Molecular Weight : 188.09 g/mol
  • IUPAC Name : 4-Ethylmorpholin-4-ium bromide

Antimicrobial Properties

Research indicates that quaternary ammonium compounds, including 4-Ethylmorpholin-4-ium bromide, exhibit significant antimicrobial activity. These compounds disrupt microbial cell membranes, leading to cell lysis and death. A study highlighted the effectiveness of similar morpholinium salts against various bacterial strains, suggesting that 4-Ethylmorpholin-4-ium bromide may possess comparable properties .

The proposed mechanisms of action for morpholinium compounds include:

  • Membrane Disruption : The cationic nature allows these compounds to interact with negatively charged microbial membranes.
  • Inhibition of Chaperone Proteins : By targeting heat shock proteins, these compounds may disrupt protein folding and lead to increased cellular stress in cancer cells.

Data Table: Biological Activity Overview

PropertyDescription
Antimicrobial ActivityEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
Mechanism of ActionMembrane disruption; inhibition of chaperone proteins

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that morpholinium-based ionic liquids showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption .
  • Cytotoxicity in Cancer Cells : Similar compounds have been shown to selectively induce apoptosis in melanoma cell lines without affecting normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Heat Shock Protein Inhibition : Research on related compounds indicates that inhibition of Hsp70 and Hsp110 can lead to increased apoptosis in tumor cells, suggesting a potential pathway for 4-Ethylmorpholin-4-ium bromide .

Comparison with Similar Compounds

4-Allylmorpholin-4-ium Bromide

  • Structure : Features an allyl group (CH₂CHCH₂) instead of ethyl on the morpholinium ring.
  • Synthesis : Formed by reacting 4-allylmorpholine with hydrogen bromide .
  • Crystal Packing: Stabilized by N–H⋯Br and C–H⋯Br hydrogen bonds, forming a 3D network.
  • Applications : Used in crystal engineering and materials science for designing supramolecular architectures.

Bis(4-methylmorpholin-4-ium) Tetrabromidozincate(II)

  • Structure : A zinc complex with two 4-methylmorpholinium cations and a [ZnBr₄]²⁻ anion.
  • Coordination Chemistry : Demonstrates how alkyl chain length (methyl vs. ethyl) influences metal coordination. The methyl group’s smaller size may enhance lattice stability compared to ethyl-substituted analogs .
  • Applications: Potential in catalysis or as a precursor for inorganic-organic hybrid materials.

Sepantronium Bromide (YM-155)

  • Structure : A complex organic cation (C₂₀H₁₉N₄O₃⁺) with a bromide counterion.
  • Biological Activity : Acts as a survivin inhibitor with IC₅₀ = 0.54 nM in cancer cells. Unlike simpler morpholinium salts, its pharmacological activity stems from its unique heterocyclic structure .
  • Applications : Investigated as an anticancer agent, highlighting the role of cation complexity in drug design.

Comparison with Other Bromide Salts

Rocuronium Bromide and Vecuronium Bromide

  • Structure : Steroidal neuromuscular blockers with bromide ions.
  • Pharmacology : Used for rapid endotracheal intubation. Their efficacy (e.g., rocuronium’s 60-second onset) contrasts with morpholinium salts, which lack neuromuscular activity .
  • Key Difference : Cation structure dictates biological target specificity; quaternary ammonium groups in these drugs facilitate cholinergic receptor binding.

Methyl Bromide

  • Structure : Simple alkyl bromide (CH₃Br).
  • Toxicity : Highly volatile and neurotoxic, causing delayed CNS effects. Unlike ionic morpholinium bromides, its covalent C–Br bond enables rapid absorption and systemic toxicity .
  • Applications : Historical use as a pesticide, phased out due to ozone depletion concerns.

Physicochemical and Functional Comparisons

Solubility and Stability

  • Morpholinium Bromides : Ionic nature enhances water solubility compared to covalent bromides (e.g., methyl bromide). Ethyl and allyl substituents may slightly reduce solubility due to hydrophobic effects .
  • Thermal Stability : Quaternary ammonium salts generally decompose at high temperatures (>200°C), whereas methyl bromide is a gas at room temperature.

Hydrogen Bonding and Crystal Engineering

  • 4-Ethylmorpholin-4-ium Bromide : Likely forms N–H⋯Br and C–H⋯Br interactions, similar to 4-allylmorpholinium bromide. Ethyl’s flexibility may lead to less rigid packing than allyl derivatives .
  • 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide : Demonstrates charge-assisted N–H⋯Br hydrogen bonds, a common feature in ionic bromide salts .

Data Table: Key Compounds and Properties

Compound CAS Number Molecular Formula Molecular Weight Key Features Applications
4-Ethylmorpholin-4-ium bromide Not provided C₆H₁₄NO⁺ Br⁻ ~224.09 Ethyl substituent, ionic character Ionic liquids, synthesis
4-Allylmorpholin-4-ium bromide Not provided C₇H₁₄NO⁺ Br⁻ ~238.10 Allyl group, 3D H-bond network Crystal engineering
Sepantronium bromide 781661-94-7 C₂₀H₁₉BrN₄O₃ 443.29 Survivin inhibitor, complex structure Anticancer research
Methyl bromide 74-83-9 CH₃Br 94.94 Volatile, neurotoxic Historical pesticide

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